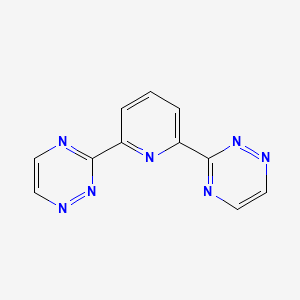
1,2,4-Triazine, 3,3'-(2,6-pyridinediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis-: is a heterocyclic compound that features a triazine ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a macroporous silica-based composite, where the triazine compound is impregnated into the silica matrix . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- for various applications.
化学反応の分析
Types of Reactions: 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine compounds.
Substitution: The triazine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
科学的研究の応用
Chemistry: In chemistry, 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- is used as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its ability to form stable complexes with metal ions makes it a candidate for use in medicinal chemistry .
Medicine: In medicine, derivatives of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- are explored for their potential therapeutic effects, including anticancer and antiviral activities. The compound’s unique structure allows it to interact with biological targets in specific ways .
Industry: Industrially, the compound is used in the development of advanced materials, such as polymers and dendrimers. Its ability to form stable complexes with metals also makes it useful in the field of catalysis and materials science .
作用機序
The mechanism of action of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- involves its interaction with specific molecular targets. The compound’s triazine and pyridine rings allow it to bind to metal ions and other molecules through coordination bonds. This binding can influence various biochemical pathways and processes, leading to its observed effects in biological systems .
類似化合物との比較
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound shares a similar structure with 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- and is used in coordination chemistry and materials science.
2,4,6-Triazido-1,3,5-Triazine:
Uniqueness: 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- is unique due to its ability to form stable complexes with a wide range of metal ions. This property makes it highly versatile and useful in various scientific and industrial applications. Its structure also allows for easy modification, leading to the development of numerous derivatives with tailored properties .
特性
CAS番号 |
220525-55-3 |
|---|---|
分子式 |
C11H7N7 |
分子量 |
237.22 g/mol |
IUPAC名 |
3-[6-(1,2,4-triazin-3-yl)pyridin-2-yl]-1,2,4-triazine |
InChI |
InChI=1S/C11H7N7/c1-2-8(10-12-4-6-14-17-10)16-9(3-1)11-13-5-7-15-18-11/h1-7H |
InChIキー |
PSTDUOXXYPXDEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=NC=CN=N2)C3=NC=CN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


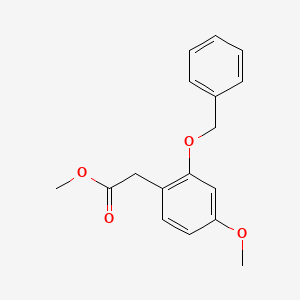


![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)
![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)
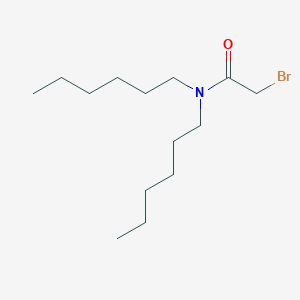
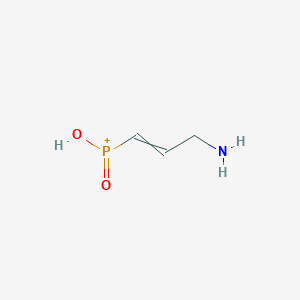
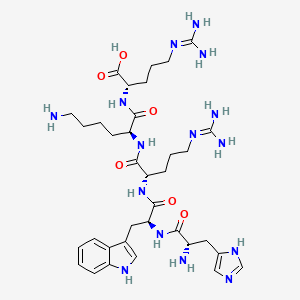
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)


